molecular formula C10H7ClF3N3O B1492300 4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole CAS No. 2098094-45-0

4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole

Cat. No. B1492300
CAS RN: 2098094-45-0
M. Wt: 277.63 g/mol
InChI Key: JJEHJTJQPJUQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a trifluoromethoxy group (-OCF3), which is a strong electron-withdrawing group, and a chloromethyl group (-CH2Cl), which is often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the trifluoromethoxy group attached to the phenyl ring, and the chloromethyl group attached to the 1,2,3-triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethoxy group and the electrophilic chloromethyl group. The 1,2,3-triazole ring is generally stable and resistant to hydrolysis and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative, which could influence the compound’s polarity and solubility .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in biological systems, the mechanism would depend on the specific biological target .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. For example, if it’s being studied for use in medicinal chemistry, future work could involve testing its biological activity and optimizing its properties for this purpose .

properties

IUPAC Name

4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3O/c11-5-7-6-17(16-15-7)8-2-1-3-9(4-8)18-10(12,13)14/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEHJTJQPJUQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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